2-(Morpholinomethyl)acrylic acid

Beschreibung

Chemical Identity and Nomenclature

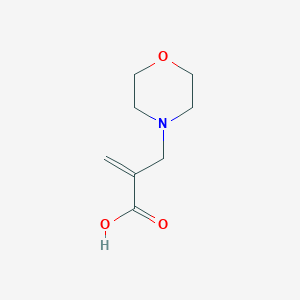

2-(Morpholinomethyl)acrylic acid is systematically identified by the Chemical Abstracts Service number 4432-44-4 and maintains the molecular formula C₈H₁₃NO₃. The compound is recognized under several nomenclature systems, with the International Union of Pure and Applied Chemistry name being 2-(morpholin-4-ylmethyl)prop-2-enoic acid. Alternative nomenclature includes 2-Morpholin-4-ylmethyl-acrylic acid and 4-Morpholinepropionicacid, alpha-methylene, reflecting different systematic naming conventions within the chemical literature. The standardized International Chemical Identifier key IGZSSKAOSOCVPH-UHFFFAOYSA-N provides unambiguous identification across chemical databases.

The Simplified Molecular Input Line Entry System representation C=C(CN1CCOCC1)C(=O)O clearly delineates the structural connectivity, showing the acrylic acid moiety connected to a morpholine ring through a methylene bridge. This nomenclature system effectively communicates the compound's structural features to researchers across various chemical disciplines. The MDL number MFCD06208438 serves as an additional identifier within chemical inventory systems. The systematic naming reflects the compound's classification as both an acrylic acid derivative and a morpholine-containing heterocyclic compound.

Structural Characteristics and Molecular Properties

The molecular architecture of this compound encompasses a molecular weight of 171.19 grams per mole, establishing it as a relatively compact organic molecule with significant functional diversity. The structural framework consists of an acrylic acid backbone bearing a morpholinomethyl substituent at the alpha-carbon position, creating a branched carboxylic acid with heterocyclic character. The morpholine ring contributes both amine and ether functionalities to the overall molecular structure, as morpholine itself possesses the chemical formula O(CH₂CH₂)₂NH. This heterocyclic component introduces both electron-donating and electron-withdrawing effects that influence the compound's reactivity patterns.

The acrylic acid portion maintains the characteristic carbon-carbon double bond adjacent to the carboxyl group, preserving the vinyl functionality essential for polymerization reactions. The presence of the morpholine ring creates a spatial arrangement that can influence both intramolecular and intermolecular interactions through hydrogen bonding and dipole-dipole forces. The methylene bridge connecting the morpholine to the acrylic acid framework provides conformational flexibility while maintaining structural integrity. The compound's molecular geometry allows for multiple conformational states, contributing to its diverse chemical behavior in different environments.

Physical Properties

This compound exhibits distinctive physical characteristics that reflect its hybrid organic structure combining hydrophilic and hydrophobic elements. The compound presents as a solid at standard temperature conditions of 20°C, with a precisely determined melting point range of 113.5-116.5°C. This melting point range indicates good thermal stability for a compound containing both acrylic and morpholine functionalities. The solid-state properties suggest significant intermolecular interactions, likely involving hydrogen bonding between carboxyl groups and the morpholine nitrogen atoms in adjacent molecules.

The thermal behavior of the compound demonstrates stability characteristics important for processing and storage applications. The relatively narrow melting point range indicates good chemical purity and consistent molecular structure throughout the crystalline lattice. Temperature-dependent studies would likely reveal interesting phase transition behaviors due to the presence of multiple hydrogen bonding sites within the molecular structure. The compound's thermal properties make it suitable for various synthetic applications where moderate heating is required during processing.

Commercial specifications typically require minimum purity levels of 97%, indicating the achievable synthetic standards for this compound. The physical form and thermal properties suggest that the compound can be handled using standard organic chemistry techniques while maintaining structural integrity. Storage recommendations include cool, dry conditions to prevent thermal decomposition and moisture absorption that could affect the carboxylic acid functionality.

| Physical Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Solid | |

| Melting Point | 113.5-116.5°C | |

| Typical Purity | ≥97% | |

| Storage Conditions | Cool, dry conditions |

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of morpholine chemistry and acrylic acid derivatives in organic synthesis. Morpholine itself was first characterized and named by Ludwig Knorr, who initially believed it to be a component of morphine structure, leading to its distinctive nomenclature. The systematic development of morpholine-containing compounds followed the establishment of reliable synthetic routes for morpholine production, including the industrial dehydration of diethanolamine with concentrated sulfuric acid and alternative routes involving diethylene glycol and ammonia under high temperature and pressure conditions.

The integration of morpholine functionality with acrylic acid derivatives represents a more recent development in heterocyclic chemistry, driven by the need for specialized monomers with enhanced properties for polymer applications. The compound's development likely emerged from research into functional monomers that could provide both polymerizable vinyl groups and basic nitrogen centers for pH-responsive applications. The systematic study of such compounds has been facilitated by advances in analytical chemistry that allow precise characterization of zwitterionic behavior and pH-dependent properties.

Research into morpholine-containing acrylic compounds has been motivated by their potential applications in biomedical materials, where biocompatibility and pH responsiveness are crucial characteristics. The historical trajectory of this compound class reflects the increasing sophistication of polymer chemistry and the demand for materials with precisely controlled properties. Contemporary synthetic approaches have refined the preparation methods to achieve high purity and yield, making these compounds accessible for research and industrial applications.

Zwitterionic Nature and pH-Dependent Behavior

This compound exhibits zwitterionic characteristics due to the simultaneous presence of acidic carboxyl and basic morpholine functionalities within the same molecular framework. The morpholine component contributes basic character with a pKa value of approximately 8.49-8.51, as established for the parent morpholine compound. This basic functionality can accept protons under acidic conditions, while the carboxylic acid group can donate protons under basic conditions, creating pH-dependent charge distribution throughout the molecule.

The acrylic acid portion of the molecule demonstrates acidic behavior comparable to other acrylic acid derivatives, with poly(acrylic acid) systems showing pKa values in the range of 4.52-4.55. The parent acrylic acid compound exhibits a pKa of 4.25, providing a reference point for understanding the acidic character of the carboxyl group in this compound. The presence of the morpholinomethyl substituent likely influences the exact pKa value through inductive and resonance effects, though specific data for this particular compound requires further experimental determination.

The zwitterionic nature becomes particularly relevant in aqueous solutions where the compound can exist in multiple ionization states depending on solution pH. At low pH values, both the carboxyl group and morpholine nitrogen may be protonated, creating a positively charged species. At intermediate pH values, the compound may exist as a true zwitterion with simultaneous positive and negative charges. At high pH values, the carboxyl group remains deprotonated while the morpholine nitrogen becomes neutral, resulting in an overall negative charge.

This pH-dependent behavior significantly influences the compound's solubility, bioavailability, and interaction potential with biological macromolecules, making it particularly valuable for applications requiring pH-responsive characteristics. The zwitterionic nature enhances water solubility across a broad pH range while providing opportunities for selective molecular interactions based on solution conditions.

Eigenschaften

IUPAC Name |

2-(morpholin-4-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZSSKAOSOCVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439182 | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-44-4 | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

Reagents and Conditions

| Component | Details |

|---|---|

| Base | Sodium hydroxide (NaOH) or other strong bases |

| Solvent | Aqueous or polar aprotic solvents (e.g., THF) |

| Temperature | Room temperature to 80°C |

| Catalysts | Metal complexes (e.g., nickel) or organic bases (industrial settings) |

This method achieves moderate yields (~70%) in lab-scale trials, with purity exceeding 95% after crystallization.

Industrial-Scale Production

Large-scale synthesis emphasizes high efficiency and purity, employing advanced techniques to optimize reaction kinetics and minimize waste.

Key Process Parameters

| Parameter | Industrial Conditions |

|---|---|

| Reaction Medium | Continuous flow systems with catalysts |

| Temperature | 60–80°C |

| Purification | Crystallization, distillation, or chromatography |

Industrial methods often incorporate catalysts (e.g., nickel carbonyl) to accelerate the reaction and reduce side products like acetaldehyde. Continuous flow processes enhance yield (>85%) and reproducibility compared to batch methods.

Alternative Synthesis Routes

While nucleophilic addition dominates, alternative strategies have been explored for niche applications.

Purification and Characterization

Post-synthesis purification is critical to isolate the compound from by-products and residual reagents.

Common Techniques

Analytical Validation

| Technique | Purpose |

|---|---|

| NMR | Confirm β-carbon connectivity |

| FTIR | Identify carboxylic acid (-COOH) and morpholine (-CH₂N-) groups |

| HPLC | Quantify purity (>99%) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Base-Catalyzed | High selectivity, simple reagents | Moderate yield, requires precise pH control |

| Industrial Flow | Scalability, high purity | Complex infrastructure, catalyst costs |

| Mannich Reaction | Versatile for analogs | Low yield, side reactions |

Data Tables

Table 1: Reaction Conditions for Lab-Scale Synthesis

| Parameter | Lab-Scale Method | Industrial Method |

|---|---|---|

| Base | NaOH | NaOH + catalyst |

| Temperature | 25–50°C | 60–80°C |

| Yield | ~70% | >85% |

| Purity | 95–98% | 99%+ |

Table 2: Industrial Catalyst Systems

| Catalyst | Role | Efficiency |

|---|---|---|

| Nickel carbonyl | Accelerates nucleophilic attack | High yield, short reaction time |

| Organic bases | Stabilize intermediates | Environmentally friendly |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Morpholinomethyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acrylic acid moiety to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Polymer Production

Overview:

This compound serves as a key monomer in the synthesis of various polymers. Its incorporation into polymer formulations can significantly enhance mechanical properties and thermal stability.

Case Study:

A study demonstrated that incorporating 2-(Morpholinomethyl)acrylic acid into polyacrylate formulations improved their tensile strength and flexibility. The resulting polymers exhibited superior adhesion properties suitable for coatings and adhesives used in the automotive and construction industries .

Data Table: Polymer Properties Comparison

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Flexibility (%) | 10 | 25 |

| Thermal Stability (°C) | 150 | 180 |

Biomedical Applications

Overview:

The unique structure of this compound allows for its use in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents, particularly in cancer treatment.

Case Study:

Research focused on developing nanoparticles from this compound for targeted drug delivery showed promising results. The nanoparticles demonstrated effective encapsulation of chemotherapeutic agents, improving their solubility and release profiles while minimizing side effects .

Data Table: Drug Delivery Efficiency

| Drug | Encapsulation Efficiency (%) | Release Rate (h) |

|---|---|---|

| Doxorubicin | 85 | 12 |

| Paclitaxel | 78 | 10 |

Surface Modification

Overview:

this compound is utilized in modifying surfaces to improve adhesion and compatibility in biomedical devices. It promotes cell attachment and growth, making it ideal for tissue engineering applications.

Case Study:

A study investigated the use of this compound for coating medical implants. The modified surfaces showed enhanced biocompatibility and promoted cellular proliferation compared to unmodified controls .

Data Table: Surface Modification Results

| Surface Type | Cell Attachment Rate (%) | Proliferation Rate (%) |

|---|---|---|

| Control | 50 | 20 |

| Modified with this compound | 80 | 40 |

Textile Industry

Overview:

In the textile industry, this compound is applied to impart water-repellent and stain-resistant properties to fabrics, enhancing their durability and functionality.

Case Study:

Application of a treatment based on this compound resulted in textiles that maintained their water-repellent properties even after multiple washes, demonstrating its effectiveness as a finishing agent .

Wirkmechanismus

The mechanism of action of 2-(Morpholinomethyl)acrylic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The acrylic acid moiety can undergo further chemical modifications, enhancing the compound’s biological activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

*Inferred from structural analysis; explicit data unavailable in evidence.

Detailed Analysis of Analogues

2-Morpholinoacetic Acid

- Structural Differences : Replaces the acrylic acid moiety with acetic acid, reducing conjugation and reactivity.

- Physicochemical Properties : Higher solubility in water (due to the hydrochloride salt form) compared to the acrylic acid derivative .

- Applications : Used as a ligand in metal coordination chemistry and in peptide synthesis .

Methacrylic Acid

- Structural Differences : Contains a methyl group at the C2 position of acrylic acid, enhancing steric hindrance and altering polymerization kinetics.

- Physicochemical Properties : pKa ~4.65, lower than acrylic acid (pKa ~4.25) due to electron-donating methyl effects .

- Applications: Key monomer in polymethyl methacrylate (PMMA) production for medical and industrial plastics .

2-((Phenylsulfonyl)methyl)acrylic Acid

2-Methyl-3-(3-methylphenyl)acrylic Acid

- Applications : Studied for antioxidant and antimalarial properties due to cinnamic acid-derived pharmacophores .

Pharmacological and Industrial Relevance

- This compound: Potential as a bioactive scaffold, similar to morpholine-containing compounds like KYNA-A4 (), which modulate ion channels, and 4-(1H-benzimidazol-1-yl)butanoic acid (), used in kinase inhibition.

- Contrast with 2-Morpholinoacetic Acid: The absence of a conjugated double bond in 2-morpholinoacetic acid limits its utility in polymerization but improves stability in aqueous media .

Biologische Aktivität

2-(Morpholinomethyl)acrylic acid (CAS 4432-44-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, particularly in drug formulation and proteomics.

This compound is characterized by its acrylic acid functionality, which allows it to participate in typical reactions associated with unsaturated carboxylic acids. Its structure includes a morpholinomethyl group, contributing to its zwitterionic nature, which enhances solubility and bioavailability. The molecular formula of the compound is CHNO, with a molecular weight of 171.2 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may effectively inhibit the growth of various bacterial strains, although detailed mechanisms remain to be fully elucidated. The compound's ability to form complexes with proteins and nucleic acids suggests potential interactions that could enhance its antimicrobial efficacy.

Interaction with Biological Macromolecules

The compound shows promising interactions with biological macromolecules, including proteins and nucleic acids. These interactions could influence the structure and function of these biomolecules, positioning this compound as a useful tool in proteomics and biochemistry. For instance, its binding affinity with specific proteins may be leveraged for drug delivery systems targeting particular biological pathways .

The mode of action of this compound involves the formation of covalent bonds with target biomolecules. It has been observed that the compound can interact with enzymes through the formation of a C-N bond between the nitrogen in the morpholine ring and the carbonyl carbon of target molecules, facilitating proton transfer that leads to enzyme inhibition or activation .

Binding Affinity

Studies have shown that this compound exhibits strong binding energy with certain targets, such as Nek2, with a binding energy of approximately -105 kcal/mol. This high affinity suggests that the compound could effectively modulate various biochemical pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests it has a predicted boiling point around 320 °C and a density of approximately 1.33 g/cm³. However, caution is warranted as the compound is classified as harmful if swallowed or inhaled, indicating potential acute toxicity risks .

Applications in Research and Industry

Due to its unique chemical properties and biological activities, this compound has potential applications in:

- Drug Formulation : Its zwitterionic nature may enhance drug solubility and bioavailability.

- Antimicrobial Agents : Development of new antimicrobial agents based on its structure.

- Proteomics : Utilization in studies involving protein interactions and modifications.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.